molecular formula C18H16FNO6S B6420202 methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291839-68-3

methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B6420202
CAS No.: 1291839-68-3
M. Wt: 393.4 g/mol
InChI Key: IFOBOFABCSCHEK-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound with a unique structure that combines a benzothiazine ring with a dimethoxyphenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazine ring, introduction of the dimethoxyphenyl group, and fluorination. Common reagents used in these steps include sulfur sources, halogenating agents, and methoxy-substituted aromatic compounds. Reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide include other benzothiazine derivatives, such as:

  • Methyl 4-(2,5-dimethoxyphenyl)-6-chloro-4H-1,4-benzothiazine-2-carboxylate
  • Methyl 4-(2,5-dimethoxyphenyl)-6-bromo-4H-1,4-benzothiazine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. Its unique structure, characterized by a benzothiazine core with methoxy and fluorine substituents, has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The compound's molecular formula is C₁₈H₁₆FNO₆S, and it has a molecular weight of 393.39 g/mol.

Biological Activity

Research indicates that compounds within the benzothiazine class exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies have shown that benzothiazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains and fungi, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Benzothiazines are also noted for their ability to reduce inflammation in various models, indicating possible applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Interaction studies have revealed that this compound may act on:

  • Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibition of topoisomerases can lead to DNA damage and subsequent cell death in cancer cells.
  • Kinases : The compound may exert effects on various kinases involved in signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of similar benzothiazine compounds:

  • Antitumor Efficacy : A study on a related compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
  • Antimicrobial Assessment : Another investigation reported that a derivative exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Inflammation Models : Research utilizing animal models showed that treatment with benzothiazine derivatives resulted in reduced levels of pro-inflammatory cytokines, highlighting their potential for managing inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideC₁₇H₁₂N₂O₄SContains a cyanophenyl group instead of methoxy groups
Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideC₁₈H₁₆FNO₆SFeatures different methoxy substitutions on the phenyl ring
Benzothiazole Derivatives (e.g., 2-Aminobenzothiazole)VariedLacks complex substituents found in methyl 4-(2,5-dimethoxyphenyl)-6-fluoro derivatives

Properties

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-12-5-6-15(25-2)13(9-12)20-10-17(18(21)26-3)27(22,23)16-7-4-11(19)8-14(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOBOFABCSCHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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